2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide
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Overview
Description
This compound is part of a family of heterocyclic compounds that have been extensively studied for their various pharmacological activities. The benzimidazole moiety, in particular, is a core structure present in numerous biologically active compounds.
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. Specific methods for synthesizing 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide derivatives are not directly detailed but can involve multi-step organic reactions including cyclization, alkylation, and amidation processes.
Molecular Structure Analysis
Benzimidazole derivatives typically exhibit a planar molecular structure that allows for extensive π-π interactions and hydrogen bonding. The presence of the isoxazole ring may contribute to the rigidity of the structure and affect its electronic properties.
Chemical Reactions and Properties
Benzimidazole compounds can participate in various chemical reactions, including sulfonation, nitration, and halogenation. The thioether group in the molecule may undergo oxidation or act as a nucleophile in substitution reactions.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on their specific substituents. The introduction of the isoxazole ring may influence these properties by altering the compound's polarity and intermolecular interactions.
Chemical Properties Analysis
The chemical behavior of benzimidazole compounds is influenced by the presence of electron-donating or withdrawing groups. The specific chemical properties of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-3-isoxazolyl)acetamide would depend on the electronic effects of the methyl group on the isoxazole ring and the thioether linkage to the benzimidazole core.
References (sources) for this information :
- The synthesis and structure of benzimidazole derivatives are well-documented in the literature, such as the work on benzimidazole synthesis by Evgeniy N. Khodot and O. Rakitin (Khodot & Rakitin, 2022).
- Studies on pKa values and chemical properties of benzimidazole derivatives, as discussed by M. Duran and M. Canbaz (Duran & Canbaz, 2013).
- Asymmetric synthesis and chemical reactions of benzimidazole derivatives, as outlined by Krzysztof Z. Łączkowski (Łączkowski, 2013).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-6-11(17-19-8)16-12(18)7-20-13-14-9-4-2-3-5-10(9)15-13/h2-6H,7H2,1H3,(H,14,15)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVRSIIVBMUCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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